[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid
CAS No.: 13253-82-2
Cat. No.: VC20949459
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid - 13253-82-2](/images/no_structure.jpg)
Specification
CAS No. | 13253-82-2 |
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Molecular Formula | C14H26N2O2 |
Molecular Weight | 254.37 g/mol |
IUPAC Name | [4-[(4-aminocyclohexyl)methyl]cyclohexyl]carbamic acid |
Standard InChI | InChI=1S/C14H26N2O2/c15-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)16-14(17)18/h10-13,16H,1-9,15H2,(H,17,18) |
Standard InChI Key | NAXYKJVXULDOFW-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CC2CCC(CC2)NC(=O)O)N |
Canonical SMILES | C1CC(CCC1CC2CCC(CC2)NC(=O)O)N |
Introduction
Structural Characterization and Properties
Chemical Structure and Identifiers
[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid consists of two cyclohexyl rings connected by a methylene bridge, with an amino group on one cyclohexyl ring and a carbamic acid group on the other. This structural arrangement gives the compound unique stereochemical and physicochemical properties. The chemical structure features a cyclohexyl backbone with chair conformation, which is common in similar derivatives.
The compound is identified by the following chemical parameters:
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Molecular Formula: C14H26N2O2
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SMILES Notation: C1CC(CCC1CC2CCC(CC2)NC(=O)O)N
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InChI: InChI=1S/C14H26N2O2/c15-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)16-14(17)18/h10-13,16H,1-9,15H2,(H,17,18)
Physical and Chemical Properties
The physical and chemical properties of [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid are influenced by its functional groups and structural arrangement. The compound possesses both basic (amino) and acidic (carbamic acid) functionalities, giving it amphoteric characteristics. This dual functionality contributes to its solubility profile and potential for chemical modifications.
The stability of this compound is influenced by environmental factors such as pH and temperature. It is generally stable under neutral conditions but may decompose under extreme acidic or basic environments. The presence of the cyclohexyl rings provides conformational flexibility while maintaining structural rigidity, which can impact its biological activity.
Spectroscopic Analysis
Mass spectrometry data for [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid reveals various adduct forms with distinctive m/z values and predicted collision cross-sections (CCS), as shown in Table 1.
Table 1: Mass Spectrometry Data for [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 255.20671 | 162.6 |
[M+Na]⁺ | 277.18865 | 169.0 |
[M+NH₄]⁺ | 272.23325 | 169.8 |
[M+K]⁺ | 293.16259 | 164.0 |
[M-H]⁻ | 253.19215 | 165.9 |
[M+Na-2H]⁻ | 275.17410 | 165.3 |
[M]⁺ | 254.19888 | 163.8 |
[M]⁻ | 254.19998 | 163.8 |
These spectroscopic parameters are valuable for analytical identification and characterization of the compound in various research contexts. |
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid can be approached through several methods. One primary approach involves the reaction of cyclohexylamine with an appropriate carbonyl compound followed by carbamation. This synthetic pathway typically yields the compound with high purity and in satisfactory yields, making it suitable for research applications.
The synthesis generally follows these key steps:
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Preparation of properly substituted cyclohexylamine derivatives
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Coupling reaction to establish the methylene bridge between cyclohexyl rings
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Introduction of the carbamic acid functionality
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Purification and isolation of the final compound
This synthetic approach ensures the generation of the compound with high purity and yields, making it suitable for further applications in research and development.
Chemical Reactivity
The functional groups present in [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid enable it to participate in various chemical reactions:
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Amino Group Reactions: The primary amine can undergo oxidation to form nitro or nitroso derivatives, reduction to form secondary amines, and participate in nucleophilic substitution reactions.
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Carbamic Acid Reactions: The carbamic acid moiety can participate in esterification, amidation, and decarboxylation reactions, allowing for further structural modifications.
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Cyclohexyl Modifications: The cyclohexyl rings provide sites for potential functionalization through various reactions including halogenation and hydroxylation.
These chemical transformations are essential for modifying the compound for specific applications in drug design and development.
Biological Activity and Mechanisms
Pharmacological Properties
As a carbamate-containing compound, [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid may exhibit enzyme inhibitory properties. Carbamates are widely recognized for their role as enzyme inhibitors, which forms the basis for many of their applications in pharmaceuticals. This inhibitory activity could potentially be exploited in the development of drugs targeting specific enzymes involved in disease pathways.
The compound's specific pharmacological profile would depend on factors such as:
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Receptor binding specificity
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Absorption, distribution, metabolism, and excretion (ADME) properties
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Potential enzymatic targets
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Dose-response relationships
These aspects require thorough investigation to establish the compound's potential therapeutic value.
Applications and Research Developments
Pharmaceutical Applications
[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid shows promise in pharmaceutical development, particularly as a precursor or active ingredient in drugs targeting pain relief. The compound's structural features make it potentially valuable in the creation of:
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Analgesic medications
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Anti-inflammatory agents
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Enzyme inhibitors for specific therapeutic targets
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Novel drug delivery systems
The compound's ability to interact with biological targets effectively makes it a candidate of interest in drug formulation research.
Role in Organic Synthesis
Beyond its direct pharmaceutical applications, [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid serves as an intermediate in organic synthesis, particularly for compounds requiring amine functionalities. Its utility in this context stems from:
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The presence of reactive functional groups suitable for further modifications
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The structural backbone providing a scaffold for building more complex molecules
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The stereochemical properties that can be leveraged in stereoselective synthesis
These characteristics make the compound valuable in synthetic organic chemistry, especially in the development of structurally complex bioactive molecules.
Research Trends and Future Directions
Current research on [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid and related compounds focuses on several areas:
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Optimization of synthetic methods to improve yield and purity
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Exploration of structure-activity relationships to enhance biological activity
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Development of novel derivatives with improved pharmacological profiles
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Investigation of potential applications in other fields beyond pharmaceuticals
These research directions aim to expand the utility of the compound and enhance its value in various scientific and industrial applications.
Comparative Analysis with Related Compounds
Structural Analogues
Understanding the relationship between [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid and its structural analogues provides valuable insights into structure-activity relationships. Notable structural analogues include other cyclohexane-derived carbamic acids with varying substituents. These analogues may differ in the position and nature of functional groups, affecting their chemical reactivity and biological activity.
Comparative analysis of these compounds enables researchers to identify key structural features that influence specific properties, guiding the design of novel derivatives with enhanced characteristics for targeted applications.
Functional Derivatives
Functional derivatives of [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid can be created through modifications of the amino and carbamic acid groups. These modifications might include:
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Acylation or alkylation of the amino group
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Esterification of the carbamic acid
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Introduction of additional functional groups on the cyclohexyl rings
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Formation of salts or complexes
Each modification alters the compound's physicochemical properties and potentially its biological activity, expanding the repertoire of applications for this class of compounds.
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